
6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed . These reactions typically occur in the presence of oxygen as the terminal oxidant and are carried out in solvents like DMSO . Industrial production methods often involve bulk manufacturing and custom synthesis services .
Chemical Reactions Analysis
6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite.
Reduction: Reductive cyclization reactions are common, often involving hydrazine.
Substitution: Halogenation and nitration reactions are typical, with reagents such as iodine and tert-butyl nitrite.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl nitrite in nitration-annulation reactions can yield nitro-substituted indazoles .
Scientific Research Applications
6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects on cellular pathways can lead to antiproliferative and anti-inflammatory activities .
Comparison with Similar Compounds
6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine can be compared with other indazole derivatives, such as:
1H-Indazole-3-amine: Known for its antiproliferative activity against cancer cells.
3-Amino-1H-indazole-1-carboxamides: Exhibits significant antiproliferative activity and inhibits cell growth in neoplastic cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C8H7BrFN3 |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1-methylindazol-3-amine |
InChI |
InChI=1S/C8H7BrFN3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12) |
InChI Key |
QBZSQMXJCPUGNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=N1)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


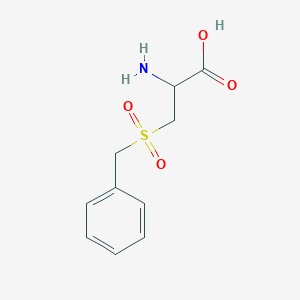
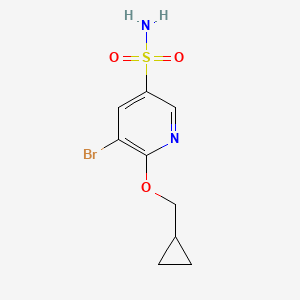
![(2R,3R)-6-Mesityl-2,3-diphenyl-2,3-dihydroimidazo[1,2-c]quinazolin-6-ium tetrafluoroborate](/img/structure/B13891330.png)
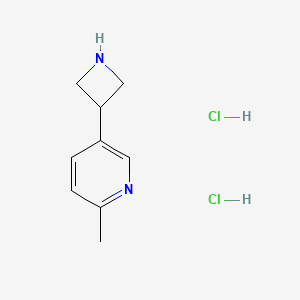
![benzyl N-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13891340.png)
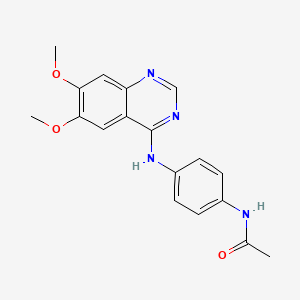

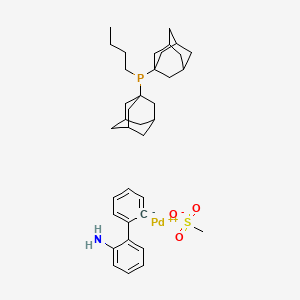

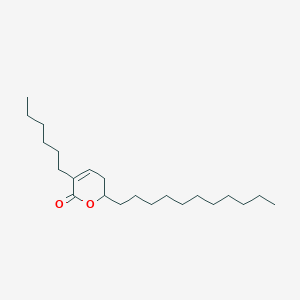
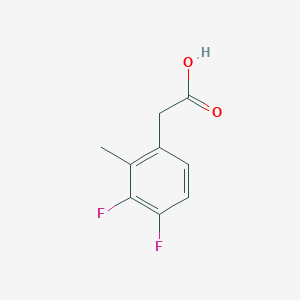
![7-Methylsulfanylfuro[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13891395.png)
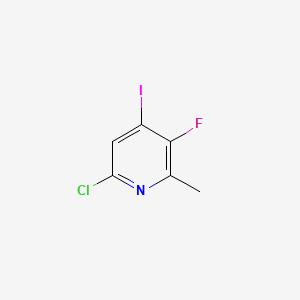
![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
